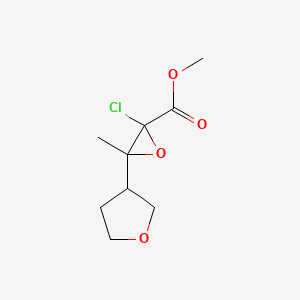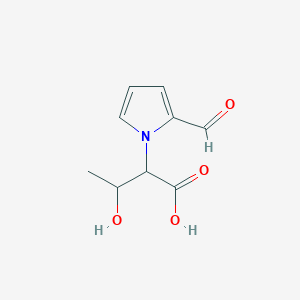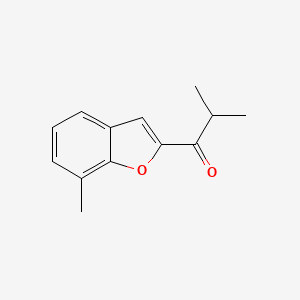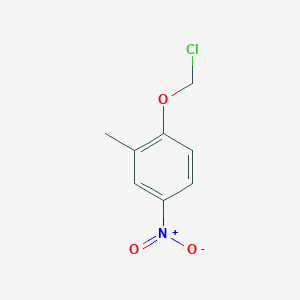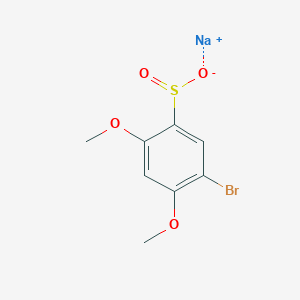
Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2,4-dimethoxybenzene. This process can be achieved through the reaction of the starting material with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications .
化学反应分析
Types of Reactions
Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfinates and sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
作用机制
The mechanism of action of Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate involves its interaction with molecular targets through its sulfonate and bromine functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific biological context. The compound’s sulfonate group is particularly reactive, allowing it to participate in a wide range of chemical reactions .
相似化合物的比较
Similar Compounds
- Sodium p-toluenesulfinate
- Sodium benzenesulfinate
- Sodium methanesulfinate
Uniqueness
Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate is unique due to its bromine and methoxy substituents, which confer distinct chemical properties and reactivity compared to other sodium sulfinates. These substituents can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that other sulfinates may not be able to fulfill .
属性
分子式 |
C8H8BrNaO4S |
|---|---|
分子量 |
303.11 g/mol |
IUPAC 名称 |
sodium;5-bromo-2,4-dimethoxybenzenesulfinate |
InChI |
InChI=1S/C8H9BrO4S.Na/c1-12-6-4-7(13-2)8(14(10)11)3-5(6)9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |
InChI 键 |
YEQNKUJZZYLXBU-UHFFFAOYSA-M |
规范 SMILES |
COC1=CC(=C(C=C1S(=O)[O-])Br)OC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13177993.png)
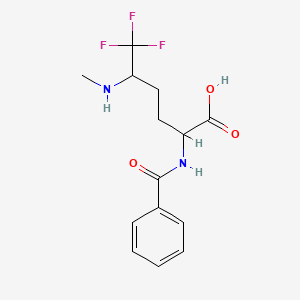
![5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B13178000.png)
![2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13178007.png)
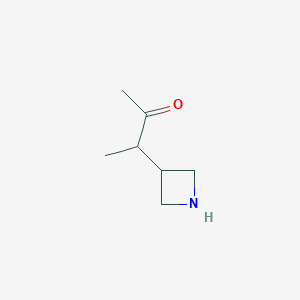

![2-[(3,4-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13178034.png)
![tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13178053.png)
![Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178056.png)
